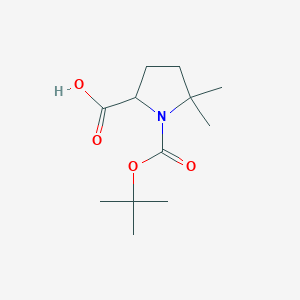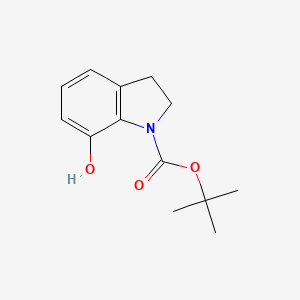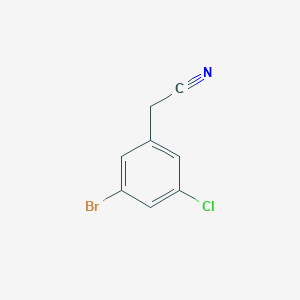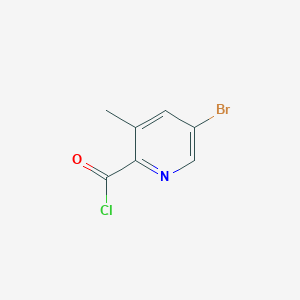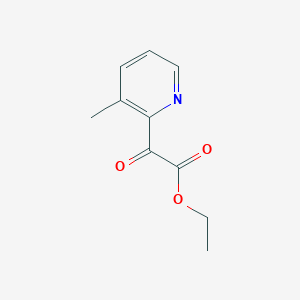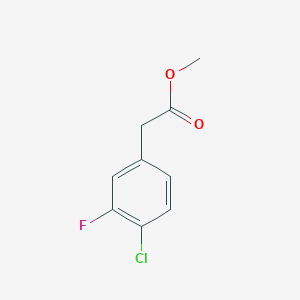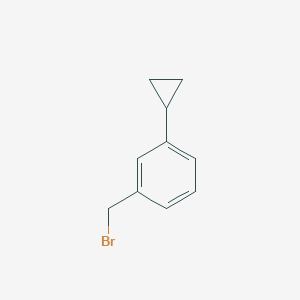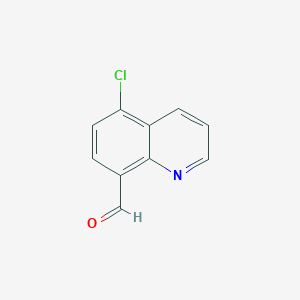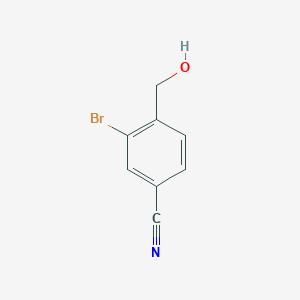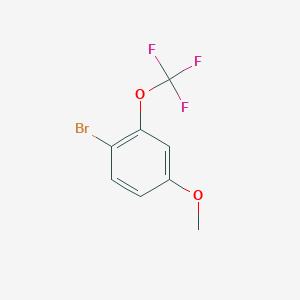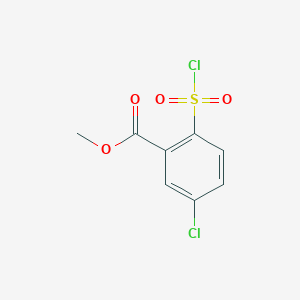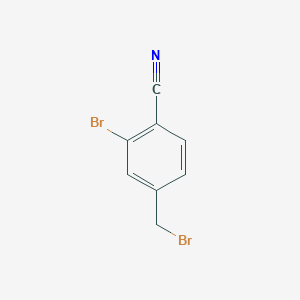
2-Bromo-4-(bromomethyl)benzonitrile
概要
説明
2-Bromo-4-(bromomethyl)benzonitrile is a chemical compound with the molecular formula C8H5Br2N . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
2-Bromo-4-(bromomethyl)benzonitrile can be synthesized by reacting 2H-tetrazole with 2-(Bromomethyl)benzonitrile in the presence of KOH . This reaction yields 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .Molecular Structure Analysis
The molecular weight of 2-Bromo-4-(bromomethyl)benzonitrile is 274.94 . The SMILES string representation of its structure is N#CC1=CC=C(CBr)C=C1Br .Chemical Reactions Analysis
2-Bromo-4-(bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one .Physical And Chemical Properties Analysis
2-Bromo-4-(bromomethyl)benzonitrile is a solid substance . It has a molecular weight of 274.94 and its melting point is 72-74 °C .科学的研究の応用
Synthesis Processes
2-Bromo-4-(bromomethyl)benzonitrile plays a significant role in synthesis processes. For example, it has been used in the preparation of 4-bromomethyl-benzonitrile through photochemical bromination, achieving a product purity above 99% and a yield of 68.6% (Teng Jun-jiang, 2008). Additionally, it has been involved in the reaction with methyl 3-aminothiophene-2-carboxylate, leading to the synthesis of tautomeric thienopyrimidoisoindolones (A. Kysil, Z. Voitenko, J. Wolf, 2008).
Structural and Molecular Studies
Structural elucidation and molecular studies are another significant application. For instance, a study involving the reaction between 4-(2-bromoacetyl)benzonitrile and 2-benzoylpyridine thiosemicarbazone resulted in the formation of a tridentate NNN ligand with potential anticancer activity (Pradip K. Bera et al., 2021). The compound accidentally synthesized by the reaction of 4-(bromomethyl)benzonitrile and pentaerythritol was studied for its crystal structure, showing intermolecular hydrogen-bonding interactions (Jie Xiao, Hong Zhao, 2008).
Quantum Chemical Studies
In quantum chemical studies, 2-Bromo-4-(bromomethyl)benzonitrile has been used in the vibrational spectra analysis of 4-bromo benzonitrile. This study utilized density functional theory to evaluate fundamental vibrational frequencies, providing significant insights into molecular interactions and behaviors (V. Krishnakumar, N. Surumbarkuzhali, S. Muthunatesan, 2009).
Environmental Chemistry
In the field of environmental chemistry, 2-Bromo-4-(bromomethyl)benzonitrile is relevant to the microbial degradation of benzonitrile herbicides. A study focused on the environmental fate of benzonitrile herbicides, such as dichlobenil and bromoxynil, highlighted the importance of understanding the degradation pathways and persistent metabolites, which has implications for groundwater contamination and environmental pollution (M. Holtze, S. R. Sørensen, J. Sørensen, J. Aamand, 2008).
Electrochemical Studies
Electrochemical studies involving 2,4-dibromoaniline, a related compound, have revealed insights into electrochemical oxidation processes. This research is crucial in understanding the electrochemical behaviors of bromo-substituted molecules, which can be applied in various industrial and scientific applications (S. Arias, E. Brillas, 1985).
Catalytic Processes
In catalytic processes, the palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) is an important area. This method, applicable to both activated and deactivated aryl and heteroaryl bromides, demonstrates the utility of 2-Bromo-4-(bromomethyl)benzonitrile in synthesizing benzonitriles, which are significant in various industrial and pharmaceutical applications (T. Schareina, A. Zapf, M. Beller, 2004).
Safety and Hazards
特性
IUPAC Name |
2-bromo-4-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVQCPSLQZIRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698898 | |
| Record name | 2-Bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(bromomethyl)benzonitrile | |
CAS RN |
89892-38-6 | |
| Record name | 2-Bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



